2-(4-bromophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide
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Overview
Description
2-(4-bromophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide is a versatile compound used in various scientific research fields. It exhibits intriguing properties, making it valuable in pharmaceuticals and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide typically involves the reaction of 4-bromophenol with 2-bromo-2-methylpropionyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with 1-methylpiperidine to form the final product. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The reaction conditions are optimized to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide
- 2-(4-fluorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide
- 2-(4-iodophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide
Uniqueness
2-(4-bromophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific applications where the bromine atom’s reactivity is advantageous .
Properties
IUPAC Name |
2-(4-bromophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,21-14-6-4-12(17)5-7-14)15(20)18-13-8-10-19(3)11-9-13/h4-7,13H,8-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSRPNMSSNJGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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